molecular formula C10H6BrFMg B101751 4-Fluoro-1-naphthylmagnesium bromide CAS No. 17318-06-8

4-Fluoro-1-naphthylmagnesium bromide

Cat. No. B101751
CAS RN: 17318-06-8
M. Wt: 249.36 g/mol
InChI Key: GOHXHXHKIRQWFW-UHFFFAOYSA-M
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Description

4-Fluoro-1-naphthylmagnesium bromide is a chemical compound with the molecular formula C10H6BrFMg and a molecular weight of 249.36 g/mol . It is used in various chemical applications .


Synthesis Analysis

1-Naphthylmagnesium bromide can be used to prepare unsymmetrical chiral diene ligands, which are applicable in asymmetric transformation reactions . It can also be used as a starting material in the synthesis of methyl (2 Z,4 E)-2-methylsulfanyl-5- (1-naphthyl)-4-nitro-2,4-pentadienoate, a naphthylnitrobutadiene based anti-proliferative compound .


Molecular Structure Analysis

The molecular structure of 4-Fluoro-1-naphthylmagnesium bromide is complex and involves several atoms including carbon, hydrogen, bromine, fluorine, and magnesium .

Scientific Research Applications

Synthesis and Characterization

4-Fluoro-1-naphthylmagnesium bromide is a useful intermediate in organic synthesis. One notable application is in the synthesis of 2-Fluoro-4-bromobiphenyl, a key intermediate in the manufacture of flurbiprofen, a non-steroidal anti-inflammatory and analgesic material. However, traditional synthesis methods for this intermediate are limited due to the use of expensive and hazardous materials, leading to the development of more practical and large-scale methods (Qiu et al., 2009).

Fluorinated Compounds in Liquid Crystals

The influence of fluorine substituents on the properties of organic compounds, including liquid crystals, is profound. Fluorinated liquid crystals show remarkable modifications in their physical properties, such as melting point, mesophase morphology, transition temperatures, and dielectric anisotropy, due to the steric effect and high polarity of the fluoro substituent. These properties are critical for the application of liquid crystals in display technologies and other commercial applications (Hird, 2007).

Radiative Decay Engineering in Biochemistry

4-Fluoro-1-naphthylmagnesium bromide can be part of compounds used in radiative decay engineering (RDE), a process that involves modifying the emission of fluorophores by changing their radiative decay rates. This modification impacts the intensity and distribution of radiation, which can be useful in biochemical applications, such as increasing the emission from "nonfluorescent" molecules or enhancing the photostability of fluorophores (Lakowicz, 2001).

Applications in Fluorescent Chemosensors

Compounds containing 4-Fluoro-1-naphthylmagnesium bromide can be used in the development of fluorescent chemosensors. These chemosensors, based on 4-Methyl-2,6-diformylphenol (DFP), have demonstrated high selectivity and sensitivity for detecting various analytes, including metal ions, anions, neutral molecules, and specific pH regions. The presence of fluorophoric platforms, such as those involving 4-Fluoro-1-naphthylmagnesium bromide, provides the opportunity to modulate sensing selectivity and sensitivity for different applications (Roy, 2021).

Safety And Hazards

4-Fluoro-1-naphthylmagnesium bromide is a highly flammable liquid and vapor. It is harmful if swallowed and can cause severe skin burns and eye damage. It may cause respiratory irritation and drowsiness or dizziness. It is also suspected of causing cancer .

properties

IUPAC Name

magnesium;4-fluoro-1H-naphthalen-1-ide;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6F.BrH.Mg/c11-10-7-3-5-8-4-1-2-6-9(8)10;;/h1-4,6-7H;1H;/q-1;;+2/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOHXHXHKIRQWFW-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)[C-]=CC=C2F.[Mg+2].[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrFMg
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Fluoro-1-naphthylmagnesium bromide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-Fluoro-1-naphthylmagnesium bromide
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Reactant of Route 6
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Citations

For This Compound
2
Citations
DF Evans, MS Khan - Journal of the Chemical Society A: Inorganic …, 1967 - pubs.rsc.org
… into an ether solution of 4-fluoro- 1-naphthylmagnesium bromide (0.053 mole). The mixture was hydrolysed with saturated aqueous NH4C1, and the insoluble product digested with …
Number of citations: 16 pubs.rsc.org
ED Bergmann, J Blum, S Butanaro, A Heller - Tetrahedron Letters, 1959 - Elsevier
FROM the etrongly ortho-B-directing nature of fluorine atome in electrophilic reactions of aromatic compounds, and the unusually large reactivity of the ortho-positions, one must …
Number of citations: 6 www.sciencedirect.com

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